Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-depth Technical Guide to 2-Bromo-1-mesitylethanone: Synthesis, Reactivity, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-Bromo-1-mesitylethanone. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, and application, grounded in established chemical principles.
Core Identification and Physicochemical Properties
2-Bromo-1-mesitylethanone, also known as 2-bromo-1-(2,4,6-trimethylphenyl)ethanone, is an α-haloketone that serves as a valuable intermediate in organic synthesis. The presence of a reactive carbon-bromine bond alpha to a carbonyl group makes it a potent electrophile for various carbon-carbon and carbon-heteroatom bond-forming reactions.
The foundational identifier for this compound is its CAS (Chemical Abstracts Service) number: 4225-92-7 .[1]
Chemical Structure:
Caption: Chemical structure of 2-Bromo-1-mesitylethanone.
Table 1: Physicochemical Properties of 2-Bromo-1-mesitylethanone
| Property | Value | Source |
| CAS Number | 4225-92-7 | [1][2] |
| Molecular Formula | C₁₁H₁₃BrO | [3][4] |
| Molecular Weight | 241.12 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 323-324 K (50-51 °C) | [5][6] |
| InChI Key | HRAZXKYOYNRVMU-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC(C)=CC(C)=C1C(CBr)=O | [3] |
The crystal structure of this molecule has been determined, revealing that the adjacent carbon atoms are nearly coplanar with the aromatic ring.[6][7] This planarity can influence its reactivity and interactions in biological systems.
Synthesis Protocol: α-Bromination of 1-Mesitylethanone
The synthesis of 2-Bromo-1-mesitylethanone is typically achieved through the α-bromination of its corresponding ketone precursor, 1-mesitylethanone (also known as 2',4',6'-trimethylacetophenone, CAS: 1667-01-2).[8] The reaction proceeds via an enol or enolate intermediate, which then attacks molecular bromine. The use of an acid catalyst facilitates the formation of the enol.
Reaction Scheme:
Caption: Synthesis of 2-Bromo-1-mesitylethanone.
Step-by-Step Experimental Protocol:
Causality: This protocol uses elemental bromine in a chlorinated solvent. Dichloromethane is chosen for its ability to dissolve the starting material and its relative inertness under the reaction conditions. Acetic acid serves as a catalyst to promote enolization of the ketone, which is the nucleophilic species that attacks the bromine. The reaction is performed at a controlled temperature to prevent side reactions, such as polybromination.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolving HBr gas), dissolve 1-mesitylethanone (1.0 eq) in dichloromethane.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.
-
Bromination: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.0 eq) in dichloromethane via the dropping funnel over 30-60 minutes. Maintain the temperature throughout the addition. The disappearance of the red-brown bromine color indicates consumption.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid and HBr), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the crystalline solid product.
Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and MS) as detailed in Section 4.
Core Reactivity and Mechanistic Insights
The primary mode of reactivity for 2-bromo-1-mesitylethanone is nucleophilic substitution at the α-carbon. The electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon, making it highly susceptible to attack by nucleophiles.[9] Furthermore, the bromine atom is an excellent leaving group. These reactions typically proceed via a concerted Sₙ2 mechanism.[10]
Mechanism: Sₙ2 Reaction with a Nucleophile
Caption: Generalized Sₙ2 mechanism at the α-carbon.
This reactivity is the cornerstone of its utility as a synthetic intermediate. By selecting the appropriate nucleophile, a wide array of functional groups can be introduced at the α-position, enabling the construction of complex molecular scaffolds. This is a common strategy in medicinal chemistry for synthesizing libraries of compounds for biological screening.[11]
Spectroscopic Characterization
Authenticating the structure and purity of 2-Bromo-1-mesitylethanone is critical. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.[12][13]
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic protons (Ar-H) | ~6.8-7.0 ppm (s, 2H) | Protons on the mesitylene ring. |
| Methylene protons (-CH₂Br) | ~4.3-4.5 ppm (s, 2H) | Protons alpha to both the carbonyl and bromine are significantly deshielded. | |
| Methyl protons (Ar-CH₃) | ~2.2-2.4 ppm (s, 9H) | Three methyl groups on the mesitylene ring. | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~190-195 ppm | Typical range for an aryl ketone. |
| Aromatic carbons (Ar-C) | ~128-140 ppm | Multiple signals for the substituted benzene ring. | |
| Methylene carbon (-CH₂Br) | ~30-35 ppm | Carbon attached to the electronegative bromine atom. | |
| Methyl carbons (Ar-CH₃) | ~20-22 ppm | Methyl groups on the mesitylene ring. | |
| IR Spectroscopy | Carbonyl stretch (C=O) | ~1690-1710 cm⁻¹ | Strong, sharp absorption characteristic of an aryl ketone.[13] |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 240 & 242 | A characteristic 1:1 isotopic pattern (doublet) due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |
| Major Fragment | m/z 161 | Loss of the -CH₂Br radical (α-cleavage). |
Applications in Drug Discovery and Development
2-Bromo-1-mesitylethanone and related α-bromoaryl ketones are pivotal building blocks in the synthesis of pharmaceutical intermediates and biologically active heterocyclic compounds. Their ability to act as bifunctional electrophiles is key to their utility.
Case Study: Synthesis of Anticancer Agents
A prominent application involves the reaction of 2-bromo-1-arylethanones with hydrazonoindolin-2-ones to form thiazole-containing isatin conjugates.[11] These resulting compounds have been evaluated for their anti-proliferative activity against cancer cell lines, demonstrating the role of this chemical scaffold in developing novel therapeutic agents.[11]
Experimental Workflow: Synthesis of a Thiazole-Isatin Hybrid
Caption: Workflow for synthesizing bioactive heterocycles.
The development of such compounds is a critical aspect of modern drug discovery, which often relies on creating diverse chemical libraries for high-throughput screening.[14] The principles of drug-likeness, such as Lipinski's Rule of Five, are often considered during the design of these synthetic targets to increase the probability of developing a viable drug candidate.[14]
Safety and Handling
As with all α-haloketones, 2-Bromo-1-mesitylethanone must be handled with care. These compounds are often potent lachrymators and skin irritants.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[15][16]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[15]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
References
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Material Safety Data Sheet - 2-Bromo-2'-nitroacetophenone. Spectrum Chemical. [Link]
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The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species. RSC Publishing. [Link]
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2-Bromo-1-mesitylethanone. IUCr Journals. [Link]
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2-Bromo-1-mesitylethanone | C11H13BrO | CID 219480. PubChem. [Link]
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2,4-Dibromo-3-pentanone Synthesis. Organic Syntheses. [Link]
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NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [Link]
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Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]
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Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. PMC - NIH. [Link]
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